![molecular formula C14H19N3O2 B4424214 4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)

4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide

Vue d'ensemble

Description

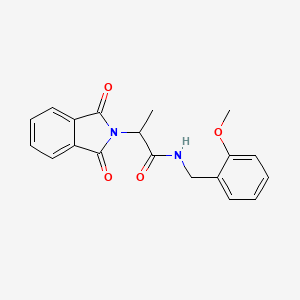

4-[(Aminocarbonyl)amino]-N-cyclohexylbenzamide is a compound of interest due to its potential applications in chemistry and pharmaceuticals. This detailed review focuses on its synthesis, molecular structure analysis, chemical reactions, and properties without delving into drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multistep reactions including the formation of amide bonds, cyclohexyl ring formations, and benzamide derivatives. Methods such as the Ugi four-component reactions (U-4CRs) are utilized for the efficient synthesis of complex molecules, highlighting the importance of cyclometalating chelates and metathesis reactions in creating highly functionalized compounds (Nazeri et al., 2020; Kiss et al., 2018).

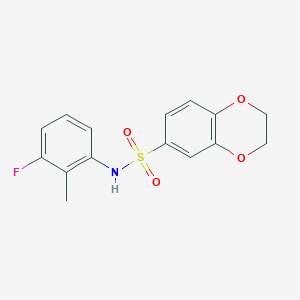

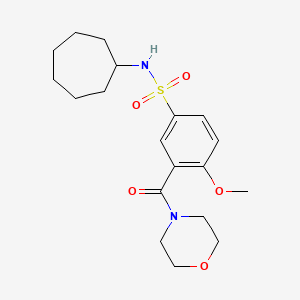

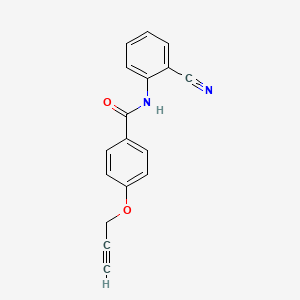

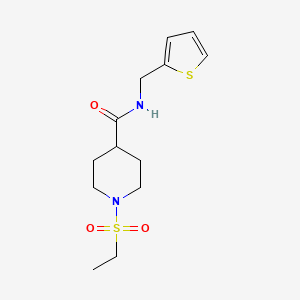

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of cyclometalating ligands, which are crucial for the phosphorescence of transition-metal based phosphors in organic light-emitting diodes (OLEDs). The structure-function relationship derived from these analyses underscores the role of molecular architecture in determining the physicochemical properties of these compounds (Chi & Chou, 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound include cycloadditions, which are pivotal in creating cyclic structures with high levels of convergency and stereoselectivity. These reactions are essential for synthesizing medium-sized carbocycles and functionalizing saturated C-H bonds with metalloporphyrin catalysts, demonstrating the compounds' reactivity and potential applications in synthetic chemistry (Rigby & Pigge, 1998; Che et al., 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives and similar compounds, such as stability, solubility, and crystalline structure, are influenced by their molecular configurations. Studies on the degradation processes of related compounds using techniques like LC-MS/MS provide insights into their stability under various conditions, highlighting the significance of pH, temperature, and other environmental factors on compound stability (Barchańska et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming inclusion complexes, are pivotal for the application of these compounds in various fields. Cyclodextrins, for example, are known for their ability to form inclusion complexes with a wide range of molecules, which is beneficial for separation sciences and environmental protection (Crini & Morcellet, 2002).

Propriétés

IUPAC Name |

4-(carbamoylamino)-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-14(19)17-12-8-6-10(7-9-12)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H3,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZXLCMELFIXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)

![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)

![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)